4-Propanoylbenzoic acid

Übersicht

Beschreibung

4-Propanoylbenzoic acid, also known as 4-propionylbenzoic acid, is an organic compound with the molecular formula C₁₀H₁₀O₃. It is a derivative of benzoic acid where the carboxyl group is substituted with a propionyl group at the para position. This compound is often used in organic synthesis and research due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Propanoylbenzoic acid can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical transformations, including:

Esterification

Reaction with alcohols under acidic or basic conditions yields esters. For example, methanol in concentrated H₂SO₄ produces methyl 4-propanoylbenzoate .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6–8 hrs | Methyl 4-propanoylbenzoate | ~85% |

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the acid to its reactive acyl chloride :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Reflux, 2–3 hrs | 4-Propanoylbenzoyl chloride | 90–95% |

Amidation

Acyl chlorides react with amines to form amides. For instance, reaction with valine produces N-(4-propanoylbenzoyl)valine .

Reactions of the Propanoyl Group

The ketone functionality participates in nucleophilic additions and reductions:

Reduction to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the propanoyl group to a secondary alcohol :

\text{COCH}_2\text{CH}_3\xrightarrow{\text{LiAlH}_4}\text{CH OH CH}_2\text{CH}_3$$|Reagent|Conditions|Product|Yield|Source||-------------------|----------------------|--------------------------------|--------|--------||LiAlH₄inTHF|0°Ctoreflux,4hrs|4-(1-Hydroxypropyl)benzoicacid|75–80%|[3]|####[**b.NucleophilicAddition**](pplx://action/followup)Grignardreagents(e.g.,CH₃MgBr)addtothecarbonylgroup,formingtertiaryalcohols[3]:

\text{COCH}_2\text{CH}_3 + \text{CH}_3\text{MgBr} \rightarrow \text{C(OH)(CH}_3\text{)CH}_2\text{CH}_3 $$

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid and propanoyl groups direct substitution to meta positions.

Nitration

Nitration occurs at position 3 (meta to COOH and para to propanoyl) :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ + H₂SO₄ | 50°C, 3 hrs | 3-Nitro-4-propanoylbenzoic acid | 60–65% |

Halogenation

Chlorination with Cl₂/FeCl₃ yields 3-chloro-4-propanoylbenzoic acid :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂, FeCl₃ | RT, 2 hrs | 3-Chloro-4-propanoylbenzoic acid | 70% |

Oxidation of the Propanoyl Group

Strong oxidants like KMnO₄ cleave the propanoyl chain, forming acetic acid derivatives :

\text{COCH}_2\text{CH}_3\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{COOH}+\text{CH}_3\text{COOH}$$####[**b.Decarboxylation**](pplx://action/followup)Heatingabove200°Cinducesdecarboxylation,yielding4-propanoylbenzene[11]:

\text{COOH} \xrightarrow{\Delta} \text{CO}_2 + \text{C}_6\text{H}_4(\text{COCH}_2\text{CH}_3) $$

Cyclodehydration and Condensation

Under acidic conditions (e.g., H₂SO₄), intramolecular dehydration forms cyclic ketones or lactones .

Key Reaction Mechanisms

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Propanoylbenzoic acid serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating pharmaceuticals, agrochemicals, and dyes. The following reactions are commonly employed:

- Esterification : Reacting with alcohols to form esters, useful in fragrances and flavorings.

- Amidation : Forming amides with amines for pharmaceutical applications.

- Reduction : Converting the carboxylic acid to alcohols or aldehydes for further functionalization.

Medicinal Chemistry

Research indicates that this compound and its derivatives exhibit significant biological activities:

- Anticancer Properties : Certain derivatives have shown efficacy against cancer cell lines, indicating potential for drug development targeting specific molecular pathways. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through caspase activation.

- Neurotoxic Detection : The compound is utilized in toxicology studies for detecting neurotoxic agents. Its interactions with neurotoxic substances have been documented, highlighting its role in environmental monitoring.

Material Science

In material science, this compound is explored for its potential use in polymer synthesis and as an additive in various materials to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Neurotoxic Compound Detection

A study demonstrated the effectiveness of this compound in identifying neurotoxic compounds. Researchers utilized its reactive properties to interact with neurotoxins, leading to observable biological responses. This application underscores its importance in safety assessments and environmental monitoring.

Case Study 2: Drug Candidate Evaluation

In another investigation, derivatives of this compound were evaluated for their pharmacological potential against specific cancer cell lines. The study revealed that some derivatives exhibited promising anti-cancer properties, suggesting further exploration for therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-propanoylbenzoic acid depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .

Vergleich Mit ähnlichen Verbindungen

Benzoic acid: The parent compound with a carboxyl group at the para position.

4-Methylbenzoic acid: A derivative with a methyl group instead of a propionyl group.

4-Ethylbenzoic acid: A derivative with an ethyl group instead of a propionyl group.

Uniqueness: 4-Propanoylbenzoic acid is unique due to the presence of the propionyl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it valuable in specific synthetic and research applications .

Biologische Aktivität

4-Propanoylbenzoic acid, also known as 4-(propanoyl)benzoic acid, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

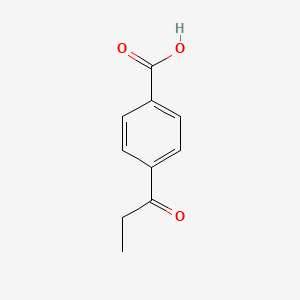

Chemical Structure and Properties

This compound has the molecular formula and features a benzoic acid backbone with a propanoyl side chain. Its structure can be represented as follows:

Biological Activities

- Antimicrobial Activity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting or modulating their activity. This interaction can lead to decreased production of pro-inflammatory mediators.

- Cell Signaling Modulation : It has been suggested that this compound can influence cell signaling pathways, which are critical for regulating cellular responses to stress and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Protects cells from oxidative damage | |

| Anti-inflammatory | Reduces inflammation in tissue models |

Case Study: Antimicrobial Efficacy

A study conducted by MDPI evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The results indicated significant antimicrobial activity against Staphylococcus aureus and other pathogens, highlighting its potential as a therapeutic agent in infectious diseases .

Case Study: Antioxidant Activity

Another research project focused on the antioxidant effects of this compound using DPPH radical scavenging assays. The compound demonstrated strong radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress-related conditions .

Toxicological Profile

The toxicity profile of this compound has been assessed through various animal studies. In a 90-day dietary study on Sprague Dawley rats, no significant adverse effects were noted at lower doses (up to 2,500 mg/kg), indicating a favorable safety profile for potential therapeutic use .

Eigenschaften

IUPAC Name |

4-propanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZBJHMHKZVYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195007 | |

| Record name | p-Propionylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4219-55-0 | |

| Record name | p-Propionylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Propionylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.